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Compound of Interest

Compound Name: TH1834 dihydrochloride

Cat. No.: B10764146 Get Quote

TH1834 Dihydrochloride Technical Support
Center
Welcome to the technical support center for TH1834 dihydrochloride. This resource is

designed for researchers, scientists, and drug development professionals to provide guidance

on the effective use of TH1834 and to help troubleshoot potential experimental issues.

Important Note on Target Specificity: Initial inquiries may associate TH1834 with the inhibition

of MTH1. However, based on extensive scientific literature, TH1834 is a specific inhibitor of the

histone acetyltransferase (HAT) Tip60 (also known as KAT5).[1][2][3] This guide is based on its

well-established role as a Tip60 inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is TH1834 dihydrochloride and what is its primary mechanism of action?

TH1834 is a small molecule inhibitor designed to specifically target the histone

acetyltransferase Tip60.[4] Tip60 is a crucial enzyme in the MYST family of HATs that regulates

many cellular processes by acetylating histone and non-histone proteins.[1] Its functions are

critical in DNA damage repair, apoptosis, cell cycle progression, and transcriptional regulation.

[1][5] TH1834 inhibits the catalytic activity of Tip60, leading to downstream effects such as

increased DNA damage and induction of apoptosis in cancer cell lines.[1][2]
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Q2: How specific is TH1834 for Tip60?

TH1834 has demonstrated a high degree of specificity for Tip60 in several studies. A key

finding is its lack of inhibitory activity against the related histone acetyltransferase MOF,

another member of the MYST family.[1][2][6] This indicates selectivity within this closely related

group of enzymes. Furthermore, when compared to other reported Tip60 inhibitors like

NU9056, TH1834 appears to be more specific. For instance, studies have shown that unlike

NU9056, TH1834 does not reduce total Tip60 protein levels, suggesting it has fewer off-target

effects on pathways that might regulate Tip60 expression.[7]

Q3: What are the recommended working concentrations for TH1834?

The optimal concentration of TH1834 is highly dependent on the cell line and experimental

context. It is always recommended to perform a dose-response curve to determine the ideal

concentration for your specific system. The table below summarizes concentrations used in

published studies.

Q4: What are the known downstream effects of Tip60 inhibition by TH1834?

Inhibition of Tip60 by TH1834 has been shown to:

Induce apoptosis, confirmed by caspase 3 activation and the appearance of a sub-G1 peak

in cell cycle analysis.[1][2]

Increase levels of unrepaired DNA damage, often observed as an increase in γH2AX foci,

particularly when combined with DNA damaging agents like ionizing radiation (IR).[2]

Reduce cell viability and increase cytotoxicity in cancer cell lines, with significantly less effect

on non-tumorigenic control cell lines.[2]

Decrease the stability of ΔNp63α, sensitizing squamous cell carcinoma cells to cisplatin.[7]

Troubleshooting Guide
Q5: I am observing an increase in acetylation or a pro-survival effect at low concentrations of

TH1834. Is this expected?
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This is a critical observation that has been reported in the literature. Some studies have found

that TH1834, at low to mid-micromolar concentrations (e.g., 0.1 µM to 25 µM), can

paradoxically increase the acetyltransferase activity of Tip60 and enhance certain cellular

processes, such as the induction of regulatory T cells.[8][9] The inhibitory effects are more

consistently observed at higher concentrations (typically 50 µM and above).[7][8]

Recommendation: Perform a comprehensive dose-response experiment starting from a low

nanomolar range up to high micromolar concentrations (e.g., 100-500 µM) to fully

characterize the effect of TH1834 in your specific model system. This will help you identify

the concentration at which the desired inhibitory effect is achieved without confounding

activating effects.

Q6: My experimental results with TH1834 are inconsistent. What could be the cause?

Inconsistency can arise from several factors:

Dose-Dependent Biphasic Effects: As mentioned in Q5, the dual activating/inhibiting nature

of TH1834 at different concentrations can lead to variability if the concentration is not tightly

controlled.[8][9]

Cell Density and Health: The metabolic state and density of your cells can influence their

response to inhibitors. Ensure consistent plating densities and cell health across

experiments.

Inhibitor Stability: Prepare fresh stock solutions and working dilutions of TH1834. Avoid

repeated freeze-thaw cycles. MedChemExpress recommends storing stock solutions at

-80°C for up to 6 months and at -20°C for 1 month.[10]

Recommendation: Standardize your experimental protocols meticulously. Always include

positive and negative controls. A positive control could be a known cellular stressor that

activates the Tip60 pathway (like IR), while a negative control would be the vehicle (e.g.,

DMSO) alone.

Q7: How can I confirm that the observed phenotype in my experiment is a direct result of Tip60

inhibition and not an off-target effect?

Validating on-target activity is crucial for any inhibitor-based study.
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Orthogonal Approaches: Use a genetic approach to confirm your findings. Transfect cells

with siRNA or shRNA against Tip60 (KAT5). The resulting phenotype should mimic the

effects observed with TH1834 treatment.

Western Blot Analysis: Probe for downstream markers of Tip60 activity. For example, since

Tip60 acetylates p53, you can assess changes in p53 acetylation.[5][11] Also, check for

markers of specificity; for instance, the acetylation of H4K16, a target of the related HAT

MOF, should be unaffected by TH1834.[2]

Rescue Experiments: If possible, perform a rescue experiment by overexpressing a resistant

mutant of Tip60 (if one is available) to see if it reverses the effects of TH1834.

Data Presentation
Table 1: Summary of TH1834 Concentrations and Effects in Research Studies
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Application
Cell Line /
Model

Concentration
Range

Observed
Effect

Reference

In Vitro Assays

Cytotoxicity
MCF7 (Breast

Cancer)
0.5 - 500 µM

Significant

increase in

cytotoxicity at all

concentrations.

[2]

Cell Viability
MCF7 (Breast

Cancer)
500 µM

Significant

reduction in cell

viability.

[2]

Cell Viability
MCF10A (Non-

tumorigenic)
500 µM

No significant

reduction in cell

viability.

[2]

Apoptosis
MCF7 (Breast

Cancer)
500 µM

~29-fold increase

in cleaved

caspase 3.

[2][12]

HAT Activity

Assay

DT40 (Chicken

Lymphoma)
500 µM

~60% reduction

in in vitro Tip60

activity.

[2]

Cell Proliferation
A549, H1975

(Lung Cancer)
80 µM

Inhibition of cell

growth over 5

days.

[13]

Cell Proliferation A431 Pt (SCC) 75 - 100 µM

Dose-dependent

decrease in

proliferation.

[7]

Treg Induction
Murine/Human T

cells
0.1 - 25 µM

Increased

number of

Foxp3+ cells

(activating

effect).

[8]

In Vivo Assay
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Myocardial

Infarction
C57BL/6 Mice 10 mg/kg (i.p.)

Improved systolic

function, reduced

apoptosis and

scarring.

[11]

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Tip60 signaling in the DNA Damage Response.
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Pharmacological Approach

Genetic Validation (Orthogonal Approach)

Specificity Controls
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Caption: Workflow for validating on-target effects of TH1834.
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Unexpected Result
(e.g., no effect, opposite effect)

Is the TH1834 concentration
in the low µM range

(e.g., < 25 µM)?

Possible paradoxical activation.
This has been observed for Tip60.

Yes

Are experimental controls
behaving as expected?

No

Action: Perform a wide
dose-response curve to find

the inhibitory range.
Issue with assay setup or reagents.

No

Have on-target effects
been validated?

Yes

Action: Check vehicle controls,
positive controls, and reagent

(e.g., antibody) validity.

Phenotype might be off-target
or cell-line specific artifact.

No

Consult further literature for
cell-type specific pathways.

Yes

Action: Use siRNA/shRNA against Tip60
to confirm the phenotype is identical.

Click to download full resolution via product page

Caption: Troubleshooting decision tree for TH1834 experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. cancer-research-network.com [cancer-research-network.com]

2. Rational design and validation of a Tip60 histone acetyltransferase inhibitor - PMC
[pmc.ncbi.nlm.nih.gov]

3. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors -
PMC [pmc.ncbi.nlm.nih.gov]

4. Rational design and validation of a Tip60 histone acetyltransferase inhibitor - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. merckmillipore.com [merckmillipore.com]

7. TIP60 enhances cisplatin resistance via regulating ΔNp63α acetylation in SCC - PMC
[pmc.ncbi.nlm.nih.gov]

8. Small-molecule TIP60 inhibitors enhance regulatory T cell induction through TIP60-P300
acetylation crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. medchemexpress.com [medchemexpress.com]

11. Pharmacological inhibition of the acetyltransferase Tip60 mitigates myocardial infarction
injury - PMC [pmc.ncbi.nlm.nih.gov]

12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

13. researchgate.net [researchgate.net]

To cite this document: BenchChem. [minimizing TH1834 dihydrochloride off-target effects in
experiments]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10764146#minimizing-th1834-dihydrochloride-off-
target-effects-in-experiments]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b10764146?utm_src=pdf-custom-synthesis
https://www.cancer-research-network.com/2020/07/18/th1834-is-a-specific-tip60-histone-acetyltransferase-hat-inhibitor/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4064327/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4064327/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5688144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5688144/
https://pubmed.ncbi.nlm.nih.gov/24947938/
https://pubmed.ncbi.nlm.nih.gov/24947938/
https://www.researchgate.net/publication/308699032_Tip60_Main_Functions_and_Its_Inhibitors
https://www.merckmillipore.com/HN/es/tech-docs/paper/1162523
https://pmc.ncbi.nlm.nih.gov/articles/PMC11615348/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11615348/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10716589/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10716589/
https://www.researchgate.net/publication/375748308_Small-molecule_TIP60_inhibitors_enhance_regulatory_T_cell_induction_through_TIP60-P300_acetylation_crosstalk
https://www.medchemexpress.com/th1834.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9672930/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9672930/
https://eprints.whiterose.ac.uk/id/eprint/159265/1/Rational%20design%20and%20validation%20of%20a%20Tip60%20histone%20acetyltransferase%20inhibitor.pdf
https://www.researchgate.net/figure/TH1834-inhibits-tumor-progression-by-downregulating-TIP60-enzymatic-activity-A_fig7_369235158
https://www.benchchem.com/product/b10764146#minimizing-th1834-dihydrochloride-off-target-effects-in-experiments
https://www.benchchem.com/product/b10764146#minimizing-th1834-dihydrochloride-off-target-effects-in-experiments
https://www.benchchem.com/product/b10764146#minimizing-th1834-dihydrochloride-off-target-effects-in-experiments
https://www.benchchem.com/product/b10764146#minimizing-th1834-dihydrochloride-off-target-effects-in-experiments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10764146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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